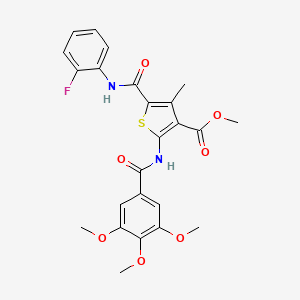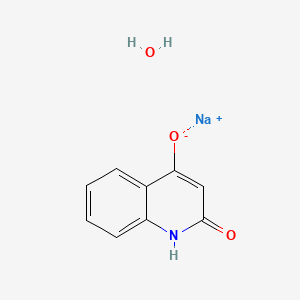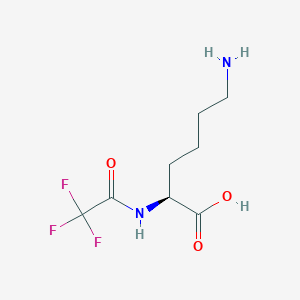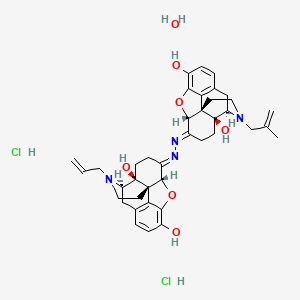
Yttrium(III)bis(trifluoromethanesulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is a coordination compound of yttrium. This compound is notable for its unique structure, where yttrium is coordinated with three trifluoromethanesulfonamide ligands. These ligands are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- typically involves the reaction of yttrium salts with trifluoromethanesulfonamide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The ligands are often introduced in their anionic form to facilitate coordination with the yttrium center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The yttrium center can participate in redox reactions, although these are less common due to the stability of the yttrium(III) oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoromethanesulfonamide ligands. Common reagents include halides, phosphines, and other strong nucleophiles.
Oxidation-Reduction Reactions: Redox reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution Reactions: The major products are new coordination compounds where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include yttrium compounds in different oxidation states.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong electron-withdrawing ligands, which can enhance the reactivity of the catalytic center.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination environment.
Industry: It is used in the development of advanced materials, including high-performance polymers and ionic liquids.
Mécanisme D'action
The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.
Comparaison Avec Des Composés Similaires
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic reactions.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a triflating reagent and in the synthesis of various organic compounds.
Uniqueness: Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is unique due to its coordination with yttrium and the specific arrangement of its ligands. This gives it distinct properties that are not observed in similar compounds, such as enhanced stability and reactivity in certain catalytic processes.
Propriétés
Formule moléculaire |
C6F18N3O12S6Y |
|---|---|
Poids moléculaire |
929.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;yttrium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
Clé InChI |
ALUAPCNURPWGTQ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)




![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)






